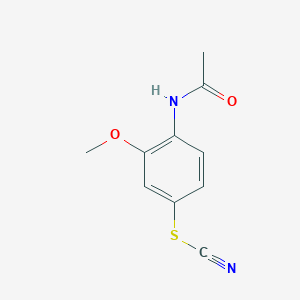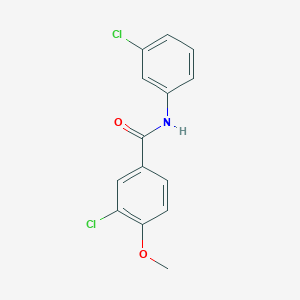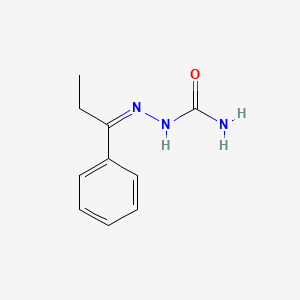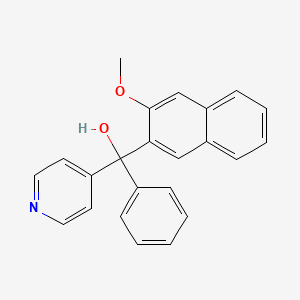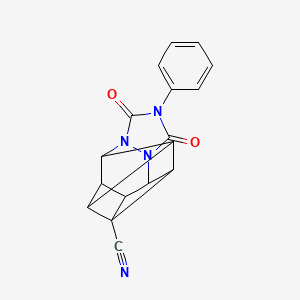![molecular formula C8H11NO B11946154 octahydro-2H-cyclopropa[cd]indol-2-one CAS No. 33984-76-8](/img/structure/B11946154.png)
octahydro-2H-cyclopropa[cd]indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydro-2H-cyclopropa[cd]indol-2-one is a unique chemical compound with the molecular formula C8H11NO . It is characterized by its complex structure, which includes a three-membered ring, a five-membered ring, and two six-membered rings . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-2H-cyclopropa[cd]indol-2-one involves multiple steps, typically starting with the formation of the cyclopropane ring followed by the construction of the indole framework. Specific reaction conditions and reagents used in these steps can vary, but common methods include cyclization reactions and the use of catalysts to facilitate ring formation .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Octahydro-2H-cyclopropa[cd]indol-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Octahydro-2H-cyclopropa[cd]indol-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of octahydro-2H-cyclopropa[cd]indol-2-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and changes in gene expression .
Comparison with Similar Compounds
Similar Compounds
2H-Cyclopropa[a]naphthalen-2-one: Similar in structure but differs in the arrangement of rings and functional groups.
2H-Inden-2-one, octahydro-: Shares the octahydro-indole framework but has different substituents.
Uniqueness
Octahydro-2H-cyclopropa[cd]indol-2-one is unique due to its specific ring structure and the presence of both cyclopropane and indole moieties.
Properties
CAS No. |
33984-76-8 |
|---|---|
Molecular Formula |
C8H11NO |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
7-azatricyclo[4.3.0.02,9]nonan-8-one |
InChI |
InChI=1S/C8H11NO/c10-8-7-4-2-1-3-5(9-8)6(4)7/h4-7H,1-3H2,(H,9,10) |
InChI Key |
RRYIVCBIOGTZAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3C2C(=O)NC3C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl S-benzyl-N-[(benzyloxy)carbonyl]cysteinylleucinate](/img/structure/B11946074.png)
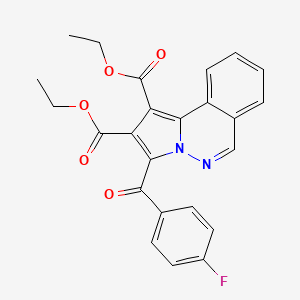
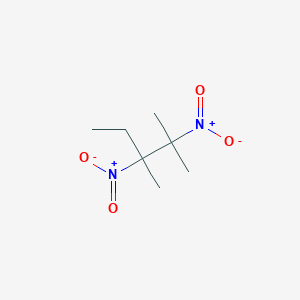
![Benzene, [2-(methylthio)ethoxy]-](/img/structure/B11946082.png)
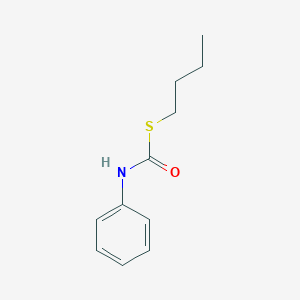
![1-[(4-Bromoanilino)methyl]indole-2,3-dione](/img/structure/B11946089.png)
